molecular formula C17H26N2O4S2 B2832915 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethylbenzenesulfonamide CAS No. 2034535-93-6

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethylbenzenesulfonamide

Cat. No. B2832915
CAS RN: 2034535-93-6
M. Wt: 386.53
InChI Key: IPSYUORQMXNCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H26N2O4S2 and its molecular weight is 386.53. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethylbenzenesulfonamide shows potential applications in the field of corrosion inhibition. Research by Kaya et al. (2016) utilized quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces. This study highlights the compound's potential in protecting metals from corrosion, especially in industrial settings (Kaya et al., 2016).

Bioactive Properties

Another important application area is in the development of bioactive compounds. Research by Khalid et al. (2014) explored the synthesis of N-substituted piperidine derivatives, investigating their effects against enzymes like acetylcholinesterase and butyrylcholinesterase. Such studies are crucial in the quest for new therapeutic agents, particularly in the realm of neurodegenerative diseases (Khalid et al., 2014).

Anticancer Research

Significant research has been conducted in assessing the compound's efficacy against cancer. Mun et al. (2012) studied analogues of this compound, focusing on their ability to inhibit the HIF-1 pathway, which is critical in cancer progression. Such studies are instrumental in the development of new anticancer therapies (Mun et al., 2012).

Enzyme Inhibition

Investigations into the compound's role in enzyme inhibition have been noteworthy. A study by Oinuma et al. (1991) evaluated derivatives of the compound as inhibitors of membrane-bound phospholipase A2, an enzyme implicated in various inflammatory processes. This research points to potential therapeutic applications in conditions associated with inflammation (Oinuma et al., 1991).

Structural and Spectroscopic Analysis

The compound's structure has been extensively analyzed using various spectroscopic techniques, as shown in the study by Murthy et al. (2018). Such analyses are crucial in understanding the compound's chemical properties and potential reactivity (Murthy et al., 2018).

Antiallergic Agent Development

Shigenaga et al. (1993) explored the synthesis of N-substituted piperidine derivatives for their antiallergic properties. This research contributes to the development of new antiallergic medications, showcasing the compound's versatility in drug development (Shigenaga et al., 1993).

properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S2/c1-13-9-14(2)11-17(10-13)25(22,23)18-15-3-6-19(7-4-15)16-5-8-24(20,21)12-16/h9-11,15-16,18H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSYUORQMXNCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethylbenzenesulfonamide

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